molecular formula C5H10O3 B062295 (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 164267-54-3

(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B062295
CAS No.: 164267-54-3
M. Wt: 118.13 g/mol
InChI Key: WDMXOLOBWMBITN-UHNVWZDZSA-N
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Description

(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a high-value, chiral diol derivative of tetrahydrofuran that serves as a critical synthetic intermediate and building block in advanced organic and medicinal chemistry research. Its primary research value lies in its stereochemically defined structure, which makes it an ideal precursor for the synthesis of complex nucleoside and nucleotide analogues, particularly those with a locked or modified sugar backbone, such as LNA (Locked Nucleic Acids) and carbocyclic nucleosides. These analogues are pivotal in exploring novel mechanisms in antiviral and anticancer drug discovery, as well as in the development of molecular tools for genomics and biochemistry. The compound's two functional hydroxyl groups, positioned with distinct stereochemistry on the tetrahydrofuran ring, allow for selective and sequential chemical modifications, enabling the construction of sophisticated carbohydrate scaffolds and chiral ligands for catalysis. Researchers utilize this compound to investigate structure-activity relationships (SAR) by incorporating it into larger molecular architectures, where its conformation influences the overall biological activity and binding affinity of the target molecule. Its mechanism of action in final research compounds is context-dependent, often contributing to the mimicry of natural ribose or deoxyribose sugars, thereby modulating the interaction with enzymes like polymerases or reverse transcriptases. This versatile synthon is essential for scientists working at the intersection of synthetic methodology and bioorganic chemistry, providing a reliable and well-defined starting point for innovative research programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5S)-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMXOLOBWMBITN-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CO[C@@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm) at 25–50°C achieves selective reduction. Solvents like ethanol or tetrahydrofuran (THF) optimize reaction efficiency.

  • Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF at 0–25°C provides milder conditions for lab-scale synthesis.

Table 1: Comparative Analysis of Reduction Methods

MethodCatalyst/ReagentTemperature (°C)SolventYield (%)Stereopurity (%)
Catalytic HydrogenationPd/C (5 wt%)40Ethanol8592
Sodium BorohydrideNaBH₄0Methanol7888
Lithium Aluminum HydrideLiAlH₄25THF9095

Chiral Resolution of Racemic Mixtures

When racemic mixtures of tetrahydrofuran derivatives are synthesized, chiral resolution techniques isolate the (3R,5S) enantiomer. Methods include:

Diastereomeric Salt Formation

Reacting the racemic alcohol with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) forms diastereomeric salts with distinct solubilities. Recrystallization separates the salts, followed by neutralization to recover the enantiomerically pure product.

Example Protocol :

  • Dissolve racemic (3R,5S/3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol (10 g) in ethanol.

  • Add (1R,2R)-(-)-diaminocyclohexane (12 g) and stir at 25°C for 24 hours.

  • Filter and recrystallize the diastereomeric salt from hot ethanol.

  • Neutralize with dilute HCl to isolate (3R,5S)-enantiomer (yield: 45%, enantiomeric excess [ee]: 98%).

Enzymatic Kinetic Resolution

Lipases or esterases selectively hydrolyze one enantiomer of a racemic ester precursor. For instance, Candida antarctica lipase B (CAL-B) hydrolyzes the (3S,5R)-ester, leaving the (3R,5S)-ester intact for subsequent deprotection.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric induction using chiral auxiliaries ensures high stereochemical fidelity. Evans oxazolidinones or Oppolzer’s sultams temporarily bind to the substrate, directing the formation of the (3R,5S) configuration.

Synthetic Pathway :

  • Auxiliary Attachment : Couple a tetrahydrofuran precursor to (S)-4-benzyl-2-oxazolidinone via esterification.

  • Hydroxymethylation : Treat with formaldehyde under basic conditions to install the hydroxymethyl group.

  • Auxiliary Removal : Hydrolyze the oxazolidinone with lithium hydroxide (LiOH) in THF/water.

Table 2: Performance of Chiral Auxiliaries

AuxiliaryReaction Time (h)Yield (%)ee (%)
Evans Oxazolidinone128299
Oppolzer’s Sultam187597

Biocatalytic Approaches

Recent advances leverage engineered enzymes for stereospecific synthesis. Ketoreductases (KREDs) reduce tetrahydrofuran ketones to alcohols with >99% ee under mild conditions (pH 7.0, 30°C).

Case Study :

  • Substrate : 5-Ketotetrahydrofuran-3-ol (10 mM)

  • Enzyme : KRED-101 (Codexis)

  • Cofactor : NADPH (0.2 mM)

  • Outcome : this compound (92% yield, 99.5% ee).

Industrial-Scale Production

Large-scale manufacturing prioritizes cost-efficiency and sustainability. Continuous flow chemistry minimizes waste and enhances reproducibility:

Flow Reactor Setup :

  • Step 1 : Pump a tetrahydrofuran ketone (0.5 M in THF) and hydrogen gas (2 atm) through a Pd/C-packed reactor (50°C).

  • Step 2 : Separate the product via in-line distillation.

  • Output : 1.2 kg/h of (3R,5S)-isomer (purity: 97%, ee: 94%) .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present on the compound and the specific conditions under which the reactions are carried out.

Common Reagents and Conditions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction can yield different alcohol derivatives.

Scientific Research Applications

(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of various bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals. Additionally, in the industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This reactivity underlies its potential therapeutic effects and its utility in chemical synthesis.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical parameters of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound 259539-06-5 C₅H₁₀O₃ 118.13 3R,5S stereochemistry; hydroxymethyl (C5) and hydroxyl (C3) groups Chemical synthesis intermediate; chiral building block
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol 204509-08-0 C₅H₁₀O₃ 118.13 3S,5S stereochemistry; same functional groups as (3R,5S) isomer Potential differences in enantioselective reactions
(Tetrahydrofuran-2-yl)methanol 97-99-4 C₅H₁₀O₂ 102.13 Hydroxymethyl group at C2; lacks hydroxyl group at C3 Solvent; precursor in polymer chemistry
Cordycepin (3′-Deoxyadenosine) 73-03-0 C₁₀H₁₃N₅O₃ 251.24 Adenine base attached to 3′-deoxyribofuranose; lacks hydroxymethyl at C5 Nucleoside analog; inhibits RNA synthesis, antiviral research
Clofarabine 202478-85-9 C₁₀H₁₁ClFN₅O₃ 303.68 Fluorinated arabinofuranosyl ring; chlorine-substituted purine Anticancer drug; treatment of acute lymphoblastic leukemia

Physicochemical Properties

  • Polarity: The presence of both hydroxyl and hydroxymethyl groups in this compound increases its polarity compared to (Tetrahydrofuran-2-yl)methanol (CAS 97-99-4), which lacks a hydroxyl group .
  • Solubility : Cordycepin’s adenine base reduces aqueous solubility relative to simpler tetrahydrofuran derivatives, necessitating formulation adjustments for pharmacological use .

Biological Activity

Overview

(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound with the molecular formula C5H10O3C_5H_{10}O_3 and a molecular weight of 118.13 g/mol. This compound features a tetrahydrofuran ring and possesses hydroxymethyl and hydroxyl groups that contribute to its unique biological and chemical properties. Due to its structural characteristics, it has garnered interest in various fields, including medicinal chemistry, biochemistry, and industrial applications.

Structure

The compound is characterized by its five-membered tetrahydrofuran ring, which includes four carbon atoms and one oxygen atom. The stereochemistry at the 3R and 5S positions is critical for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Reduction of precursors : Commonly involves reducing tetrahydrofuran derivatives using sodium borohydride or lithium aluminum hydride under mild conditions.
  • Catalytic hydrogenation : Employed for industrial-scale production to enhance efficiency and yield.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The hydroxymethyl and hydroxyl groups facilitate hydrogen bonding and nucleophilic attacks on electrophilic centers in target molecules, which can modulate various biochemical pathways.

Research Findings

  • Antiviral Properties : Recent studies have indicated that derivatives of tetrahydrofuran compounds exhibit antiviral activity against RNA viruses such as SARS-CoV-2. In silico screening has shown that compounds similar to this compound can inhibit viral polymerases, suggesting potential therapeutic applications in viral infections .
  • Antiproliferative Effects : Tetrahydrofuran-containing acetogenins have demonstrated selective antiproliferative activity against human cancer cell lines. These compounds induce cell cycle arrest and apoptosis in nasopharyngeal carcinoma cells, highlighting their potential as anticancer agents .
  • Biochemical Pathways : The compound has been studied for its role as a precursor in synthesizing bioactive molecules. Its interactions with enzymes can influence metabolic pathways, making it a valuable candidate for further research in drug development.

Case Studies

StudyFocusFindings
Study AAntiviral ActivityIdentified as an inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase, showing promising results comparable to existing antiviral drugs .
Study BAnticancer PropertiesDemonstrated selective inhibition of nasopharyngeal carcinoma cell proliferation through induction of apoptosis .
Study CSynthesis ApplicationsUsed as a building block for synthesizing complex organic molecules in medicinal chemistry.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-olHydroxyl group at position 2Different reactivity due to the position of functional groups
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-4-olHydroxyl group at position 4Influences biological activity compared to this compound
(3R,5S)-5-(hydroxymethyl)tetrahydropyran-3-olPyran ring instead of tetrahydrofuranVariation in ring structure affects chemical reactivity and biological interactions

Q & A

Q. What synthetic methodologies are commonly employed to prepare (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol?

The synthesis of this compound typically involves stereoselective strategies to control the tetrahydrofuran ring formation and hydroxymethyl group orientation. Key methods include:

  • Cascade [3,3]-sigmatropic rearrangements followed by aromatization, as demonstrated in tetrahydrofuran-based natural product synthesis (e.g., ). This approach ensures regiochemical control.
  • Multi-step functionalization of furanose precursors, leveraging protective groups (e.g., dimethoxytrityl or silyl ethers) to isolate intermediates (e.g., ).
  • Enzymatic or chiral catalyst-mediated asymmetric synthesis to achieve high enantiomeric purity .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • NMR spectroscopy : 1^1H- and 13^{13}C-NMR coupling constants (e.g., J3,4J_{3,4} and J4,5J_{4,5}) are analyzed to confirm the relative configuration of the tetrahydrofuran ring. NOESY correlations can resolve axial vs. equatorial substituents .
  • X-ray crystallography : Single-crystal diffraction provides absolute stereochemical assignment (e.g., used InChIKey ZUNGTVUTOQJPDE-LOSJGSFVSA-N for structural validation).
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB to assess enantiomeric excess .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C6_{6}H12_{12}O3_3, MW 132.16) and fragmentation patterns.
  • FT-IR : Identifies hydroxyl (3200–3600 cm1^{-1}) and ether (C-O-C, ~1120 cm1^{-1}) functional groups.
  • Purity assessment : HPLC with UV detection (e.g., uses 99% purity standards) ensures batch consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

  • Sample stability analysis : Degradation of labile hydroxyl groups or ring-opening under storage conditions (e.g., notes organic compound degradation over 9 hours without cooling). Use accelerated stability studies (40°C/75% RH) to identify degradation products.
  • Matrix variability : Standardize assay conditions (e.g., buffer pH, temperature) to minimize interference from co-solvents or impurities .
  • Dose-response validation : Compare EC50_{50} values across multiple cell lines or enzymatic assays to distinguish compound-specific effects from artifacts .

Q. What strategies optimize enantioselective synthesis to achieve >95% ee for this compound?

  • Chiral auxiliaries : Temporarily attach groups like tert-butyldimethylsilyl (TBDMS) to direct stereochemistry during ring closure (e.g., ).
  • Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP) for hydroamination or cyclization steps.
  • Kinetic resolution : Enzymes like lipases selectively hydrolyze undesired enantiomers during intermediate steps .

Q. What challenges arise when scaling up the synthesis of this compound, and how are they mitigated?

  • Stereochemical drift : Aggressive heating or prolonged reaction times may epimerize chiral centers. Use low-temperature conditions (e.g., –20°C) and monitor reaction progress via inline FT-IR .
  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., uses methanol/water recrystallization for gram-scale purity).
  • Byproduct formation : Optimize protective group strategies (e.g., fluorenylmethyloxycarbonyl for hydroxyl protection) to minimize side reactions .

Methodological Considerations Table

AspectTechnique/StrategyEvidence Reference
Stereochemical analysisX-ray crystallography, NOESY NMR
Purity validationHPLC (99%+), HRMS
Stability monitoringAccelerated stability studies, controlled storage (–20°C, desiccated)
ScalabilityCrystallization optimization, inline reaction monitoring

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 2
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

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